molecular formula C10H11BrO3 B3302481 Methyl 2-(2-bromoethoxy)benzoate CAS No. 91687-70-6

Methyl 2-(2-bromoethoxy)benzoate

Cat. No.: B3302481
CAS No.: 91687-70-6
M. Wt: 259.1 g/mol
InChI Key: VMYXWCWZIWWLQV-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromoethoxy)benzoate is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.1 g/mol It is a benzoate ester that features a brominated ethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(2-bromoethoxy)benzoate can be synthesized using the Williamson ether synthesis method. This involves the reaction of methyl 2-hydroxybenzoate with 2-bromoethanol in the presence of a base such as sodium hydride (NaH) or potassium hydride (KH) . The reaction typically proceeds via an S_N2 mechanism, where the alkoxide ion attacks the alkyl halide, resulting in the formation of the ether linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-bromoethoxy)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of 2-(2-bromoethoxy)benzyl alcohol.

    Hydrolysis: Formation of 2-(2-bromoethoxy)benzoic acid and methanol.

Scientific Research Applications

Methyl 2-(2-bromoethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2-bromoethoxy)benzoate largely depends on the specific application and the target molecule. In the context of its antifungal activity, it is believed to interfere with the cell membrane integrity of the fungi, leading to cell lysis and death. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

  • Methyl 2-(2-chloroethoxy)benzoate
  • Methyl 2-(2-iodoethoxy)benzoate
  • Methyl 2-(2-fluoroethoxy)benzoate

Comparison: Methyl 2-(2-bromoethoxy)benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, iodo, and fluoro analogs, the bromo compound may exhibit different reactivity patterns in nucleophilic substitution reactions and potentially different biological activities due to the size and electronegativity of the bromine atom.

Properties

IUPAC Name

methyl 2-(2-bromoethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYXWCWZIWWLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The subtitle compound was prepared from methyl salicylate (5 g) and 1,2-dibromoethane (30.67 g) by the method of example 21 step (ii). Purified by chromatography eluting with 10% ethyl acetate in isohexane. Yield 4.9 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30.67 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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